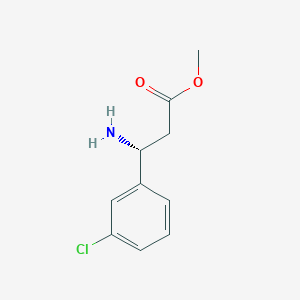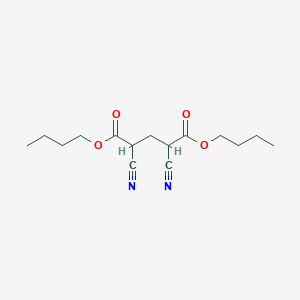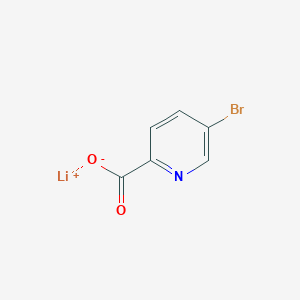
5-Methoxy-2-(methylthio)benzimidazole
Vue d'ensemble
Description
5-Methoxy-2-(methylthio)benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of applications in medicinal chemistry, agriculture, and material science. The presence of methoxy and methylthio groups in the structure of this compound imparts unique chemical properties, making it a compound of interest for various scientific research and industrial applications.
Mécanisme D'action
Target of Action
5-Methoxy-2-(methylthio)benzimidazole is a derivative of benzimidazole . Benzimidazoles and their derivatives are known to act as corrosion inhibitors for various metals, including steels, pure metals (Fe, Al, Cu, Zn), and alloys . They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, and salt solutions .
Mode of Action
Benzimidazole derivatives, including this compound, act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . The inhibiting behavior appears as a consequence of energetic effect and blocking of the active surface atoms, leading to the decrease of the surface concentration of the hydrogen ions and the increase of hydrogen evolution overpotential .
Biochemical Pathways
It is known that benzimidazole derivatives can form a film on the metal surface, protecting it from corrosion .
Result of Action
The primary result of the action of this compound is the inhibition of corrosion. By forming a protective film on the metal surface, it decreases the rate of attack by the environment on metals .
Action Environment
The efficacy and stability of this compound as a corrosion inhibitor can be influenced by various environmental factors. For instance, it has been shown to be effective in extremely aggressive, corrosive acidic media . .
Analyse Biochimique
Biochemical Properties
It is known that benzimidazole derivatives, such as 5-Methoxy-2-(methylthio)benzimidazole, can interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(methylthio)benzimidazole typically involves the reaction of 5-methoxybenzimidazole with a methylthiolating agent. One common method includes the use of 2-hydroxymethylpyridine as an intermediate, which is then reacted with a benzimidazole derivative, such as 5-methoxybenzimidazole . The reaction conditions often involve the use of solvents like methylene chloride and reagents such as m-chloroperoxybenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-(methylthio)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylthio group to a thiol group.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
5-Methoxy-2-(methylthio)benzimidazole has several scientific research applications:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-benzimidazolethiol: Similar structure but with a thiol group instead of a methylthio group.
2-Mercaptobenzimidazole: Contains a mercapto group and is known for its use in rubber vulcanization.
Omeprazole: A proton pump inhibitor with a similar benzimidazole core structure.
Uniqueness
5-Methoxy-2-(methylthio)benzimidazole is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other benzimidazole derivatives, making it a valuable compound for specialized applications in research and industry.
Propriétés
IUPAC Name |
6-methoxy-2-methylsulfanyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-12-6-3-4-7-8(5-6)11-9(10-7)13-2/h3-5H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWMHKUVMHMOAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-(trifluoromethyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B3195438.png)









![1H-pyrrolo[3,2-b]pyridine-2-carbonitrile](/img/structure/B3195497.png)
![2-[(2s)-2-Methylpyrrolidin-2-Yl]-1h-Benzimidazole-7-Carboxamide](/img/structure/B3195505.png)

